(3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate
Overview
Description
Chemical Reactions Analysis
The specific chemical reactions involving “(3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate” are not detailed in the search results. It is mentioned that the compound is used in scientific research, suggesting that it may participate in various chemical reactions.
Scientific Research Applications
Synthesis and Applications in Chiral Auxiliary (Studer, Hintermann, & Seebach, 1995) explored the synthesis and first applications of a new chiral auxiliary, specifically tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate. The study detailed how this compound, derived from L-alanine, was used in various transformations such as dipeptide synthesis and oxidative coupling. It demonstrated its effectiveness compared to other chiral auxiliaries.
Biosynthesis in Organic Solvents (Liu et al., 2018) studied the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for synthesis of atorvastatin and rosuvastatin. This research provided insights into the whole cell biosynthesis reaction system in organic solvents, demonstrating enhanced biotransformation processes.
Oxidation and Isolation Properties (Oshida, Ishii, & Nakayama, 2004) focused on the oxidation of certain trithiolanes and the isolation and properties of the resulting oxides. This study contributed to understanding the chemical behavior of complex organic compounds related to tert-butyl dimethylpiperazine.
Applications in Piperidine Derivatives Synthesis (Moskalenko & Boev, 2014) investigated the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with various reagents, leading to the synthesis of promising synthons for the preparation of diverse piperidine derivatives.
Biological Evaluation of Substituted Pyrazinecarboxamides (Doležal et al., 2006) presented the synthesis and biological evaluation of substituted pyrazinecarboxamides, including compounds with tert-butyl groups. The study provided insights into the structure-activity relationships of these compounds, with implications for their use in various biological contexts.
Crystal Structure Analysis (Kolter, Rübsam, Giannis, & Nieger, 1996) analyzed the crystal structure of a tert-butyl ester compound, revealing its molecular configuration and highlighting the importance of structural analysis in understanding the properties of such compounds.
Mechanism of Action
The mechanism of action of “(3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate” is not detailed in the search results. As a compound used in scientific research, its mechanism of action would likely depend on the specific context of the experiment.
Safety and Hazards
Properties
IUPAC Name |
tert-butyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-6-13(7-9(2)12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZXPHIQZUYMOR-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(C[C@@H](N1)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680191 | |
Record name | tert-Butyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888327-50-2 | |
Record name | tert-Butyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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